![molecular formula C28H44N4 B14633791 2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) CAS No. 55446-40-7](/img/structure/B14633791.png)
2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is an organic compound characterized by the presence of two 3,5-di-tert-butylaniline groups connected by an azo linkage (N=N). This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) typically involves the diazotization of 3,5-di-tert-butylaniline followed by coupling with another molecule of 3,5-di-tert-butylaniline. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt, which then reacts with the aniline derivative to form the azo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, although the presence of tert-butyl groups can influence the reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of substituted aromatic compounds, depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable azo linkage and vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) largely depends on its interaction with other molecules. The azo linkage can participate in electron transfer processes, and the bulky tert-butyl groups can influence the compound’s binding affinity and specificity. In biological systems, it may interact with enzymes or receptors, modulating their activity through steric and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butylaniline: The parent compound without the azo linkage.
2,5-Di-tert-butylaniline: A positional isomer with different substitution patterns on the aromatic ring.
4-tert-Butylaniline: A simpler analogue with only one tert-butyl group.
Uniqueness
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is unique due to its azo linkage, which imparts distinct electronic and steric properties compared to its analogues. The presence of two bulky tert-butyl groups on each aromatic ring further enhances its stability and influences its reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
55446-40-7 |
|---|---|
Fórmula molecular |
C28H44N4 |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
2-[(2-amino-4,6-ditert-butylphenyl)diazenyl]-3,5-ditert-butylaniline |
InChI |
InChI=1S/C28H44N4/c1-25(2,3)17-13-19(27(7,8)9)23(21(29)15-17)31-32-24-20(28(10,11)12)14-18(16-22(24)30)26(4,5)6/h13-16H,29-30H2,1-12H3 |
Clave InChI |
FXWBNXCCYWDCAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)N)N=NC2=C(C=C(C=C2N)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


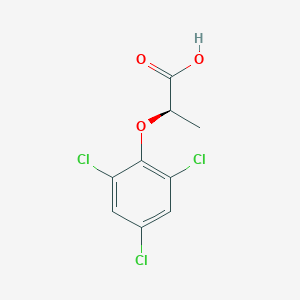
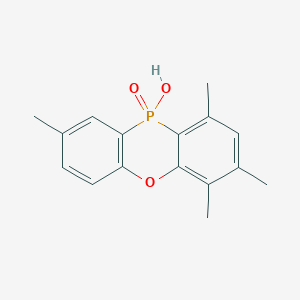

![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)
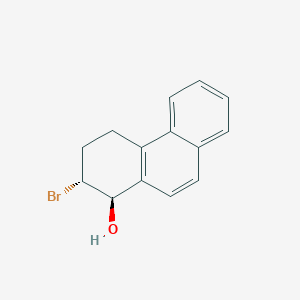
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
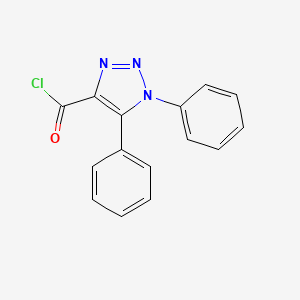
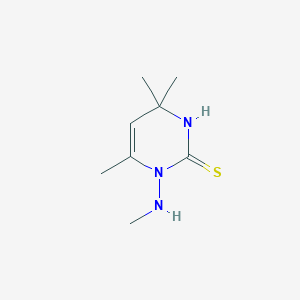

![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)

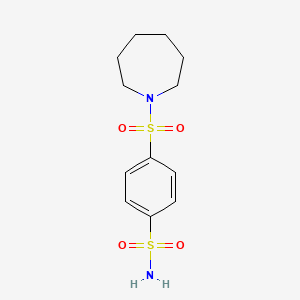
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

